molecular formula C11H19NO3 B1482141 Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate CAS No. 2034157-51-0

Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate

Cat. No. B1482141
M. Wt: 213.27 g/mol
InChI Key: NCORHFPXVWZXIQ-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate is a saturated fatty cyclic compound . It has a molecular weight of 227.25 and a molecular formula of C11H17NO4 .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Characterization : The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization. It was characterized using 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. The crystal structure revealed a 1:1 ratio of two diastereomers in the crystal, highlighting the compound's complex molecular architecture (Moriguchi et al., 2014).

  • Chiral Compound Synthesis : Chiral cyclic amino acid ester, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was synthesized without chiral catalysts or enzymes and characterized using spectroscopy and X-ray diffraction, underscoring advances in synthesizing chiral molecules without extensive separation processes (Moriguchi et al., 2014).

Synthetic Methodologies

  • Development of New Scaffolds : The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate demonstrated a new scaffold for substituted piperidines, showcasing the compound's role in expanding the toolkit for organic synthesis (Harmsen et al., 2011).

  • Asymmetric Synthesis : The work on asymmetric synthesis of (+)-pseudococaine hydrochloride from tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates revealed the utility of these compounds in generating complex molecular architectures through ring-closing iodoamination (Brock et al., 2012).

  • Peptidomimetic Synthesis : The compound's use in synthesizing peptidomimetics, specifically the efficient synthesis of diastereomers of azabicycloalkane amino acids, emphasizes its importance in the field of peptide-based drug discovery (Mandal et al., 2005).

properties

IUPAC Name

tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-5-4-9-8(6-12)7-14-9/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCORHFPXVWZXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 2
Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 4
Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 5
Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 6
Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate

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